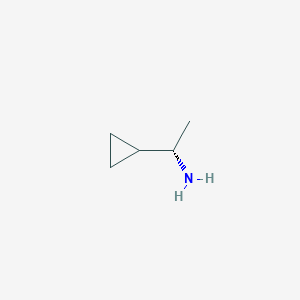
3-Methoxy-4-nitrosophenol
Übersicht
Beschreibung
3-Methoxy-4-nitrosophenol is a chemical compound with the molecular formula C7H7NO3 and a molecular weight of 153.14 g/mol. It is a derivative of phenol, with a methoxy group (-OCH3) and a nitroso group (-NO) attached to the phenol ring .
Synthesis Analysis
The synthesis of ortho-substituted nitrosophenols, such as 3-Methoxy-4-nitrosophenol, can be achieved through a process involving copper (II) bis (nitrosophenolato) complexes . This method has been applied to a range of substrates, confirming the role of copper in both the formation and protection of the challenging 1,2-substitution pattern .Molecular Structure Analysis
The molecular structure of 3-Methoxy-4-nitrosophenol consists of a benzene ring with a methoxy group (-OCH3) attached at the 3rd position and a nitroso group (-NO) attached at the 4th position. The exact structure and properties can be further analyzed using techniques such as X-ray diffraction .Wissenschaftliche Forschungsanwendungen
Cobalt Detection in Beer : 3-Methoxy-4-nitrosophenol forms a colored complex with cobalt, useful for determining cobalt in beer in concentrations between 0 and 2 p.p.m. with an accuracy of ±0.02 p.p.m. This method is a modification of Torii's method and is suitable for trace cobalt analysis in beverages (F. Harold & E. Szobolotzky, 1963).
Synthesis of Potassium 2,6-di(alkoxycarbonyl)-3-methyl-4-nitroso-5-[pyridin-3(4)-yl]phenolates : Hexasubstituted nitrosophenols with various alkoxy substituents have been synthesized, showing potential for the development of compounds with antiarrhythmic action. The study indicates that these nitrosophenols could lead to new biologically active substances (A. Kukushkin et al., 2015).
Synthesis of Arylamides of 2-hydroxy-5-nitroso-4,6-dimethylisophthalic Acid : This study focused on synthesizing persubstituted nitrosophenols containing various substituents, which are readily reduced to aminophenols. These aminophenols could potentially be modified to yield antiarrhythmic derivatives (N. Fedorova et al., 2013).
Chelation Studies with Cobalt and Nickel : The study on cobalt(III) and nickel(II) chelates of 3-Methoxy-4-nitrosophenol and similar compounds provides insights into the formation of crystalline complexes. These complexes have potential applications in materials science and coordination chemistry (H. E. Khadem & W. Orabi, 1969).
Optical Materials Development : A study focused on the fluorescence, non-linear optical, and mesogenic properties of certain pyrazoline derivatives, including those substituted with 4-nitroso groups. These derivatives exhibit interesting optical properties and could be used in the development of advanced materials (J. Barberá et al., 1998).
Reactions with Copper Complexes : Research on the reaction of triphenylphosphine with copper(II) complexes of 3-Methoxy-4-nitrosophenol revealed the formation of various organic products and insights into the reduction of metal complexes. This is significant in the field of inorganic chemistry and materials science (R. Buckley et al., 1983).
Zukünftige Richtungen
The future directions for research on 3-Methoxy-4-nitrosophenol could include further investigation into its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. There is also a need for more research on its safety and hazards. The potential applications of 3-Methoxy-4-nitrosophenol in various fields could also be explored .
Eigenschaften
IUPAC Name |
3-methoxy-4-nitrosophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-11-7-4-5(9)2-3-6(7)8-10/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEMLNAQECGBOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)O)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90435569 | |
| Record name | 3-methoxy-4-nitrosophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90435569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-4-nitrosophenol | |
CAS RN |
39501-58-1 | |
| Record name | 3-methoxy-4-nitrosophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90435569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![[2-[2-Bis(3,5-ditert-butylphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(3,5-ditert-butylphenyl)phosphane](/img/structure/B70190.png)